molecular formula C22H14 B8619262 1-Phenylpyrene CAS No. 5101-27-9

1-Phenylpyrene

Cat. No.: B8619262
CAS No.: 5101-27-9
M. Wt: 278.3 g/mol
InChI Key: QRVQUBKLRBKFCG-UHFFFAOYSA-N
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Description

1-Phenylpyrene is a useful research compound. Its molecular formula is C22H14 and its molecular weight is 278.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

5101-27-9

Molecular Formula

C22H14

Molecular Weight

278.3 g/mol

IUPAC Name

1-phenylpyrene

InChI

InChI=1S/C22H14/c1-2-5-15(6-3-1)19-13-11-18-10-9-16-7-4-8-17-12-14-20(19)22(18)21(16)17/h1-14H

InChI Key

QRVQUBKLRBKFCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-bromopyrene (2 g, 7.11 mmol) and phenylboronic acid (1.40 g, 14.30 mmol) were put into a 2-neck round bottom flask filled with 80 ml of anhydrous tetrahydrofuran and stirred. Tetrakis(triphenylphosphine) palladium (0.41 g, 5 mol %), 20 g of potassium carbonate and 80 ml of distilled water were added into the same flask, which was then subjected to reflux at a temperature of 100° C. for 24 hours. After completion of the reaction, the tetrahydrofuran was removed and thusly generated solid was filtered. The filtered solid was recrystallized by dichloromethane and ethanol, thereby synthesizing 1-phenylpyrene (1.84 g, 93%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
0.41 g
Type
catalyst
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixed solution of 9.4 g of 1-bromopyrene, 4.5 g of phenylboronic acid, 13 g of cesium carbonate, 348 mg of (tri-tert-butylphosphine) tetrafluoroborate, 575 mg of bis(dibenzylideneacetone)palladium(0), and 33 ml of 1,4-dioxane was heated and stirred at 100° C. for 3 hours under a nitrogen stream. The solution was cooled to room temperature and then filtered through celite. The filtrate was evaporated, and the resulting concentrate was purified by silica gel column chromatography and dried under vacuum to give 7.8 g of 1-phenylpyrene.
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
575 mg
Type
catalyst
Reaction Step One
Quantity
348 mg
Type
catalyst
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One

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